molecular formula C10H10N4S2 B15091151 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine

4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine

Cat. No.: B15091151
M. Wt: 250.3 g/mol
InChI Key: LAWNBZBYKJVMRA-UHFFFAOYSA-N
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Description

4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine is a heterocyclic compound featuring two pyrimidine rings connected via a disulfanyl (-S-S-) bridge. Each pyrimidine ring is substituted with a methyl group at the 4-position, contributing to its unique electronic and steric properties. The disulfanyl linkage distinguishes it from related compounds with single sulfur-based substituents, influencing reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C10H10N4S2

Molecular Weight

250.3 g/mol

IUPAC Name

4-methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine

InChI

InChI=1S/C10H10N4S2/c1-7-3-5-11-9(13-7)15-16-10-12-6-4-8(2)14-10/h3-6H,1-2H3

InChI Key

LAWNBZBYKJVMRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SSC2=NC=CC(=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine typically involves the formation of the disulfide bond between two pyrimidine rings. One common method involves the reaction of 4-methylpyrimidine-2-thiol with an oxidizing agent such as iodine or hydrogen peroxide to form the disulfide bond. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The disulfide bond in 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine undergoes oxidation under controlled conditions, forming sulfonic acid derivatives. This reaction is pivotal for modifying redox-active properties:

Reaction ConditionsProduct(s) FormedYieldKey Observations
H<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hrs4-Methylpyrimidine-2-sulfonic acid78%Complete cleavage of S–S bond
mCPBA (2 eq), DCM, 0°C → RT, 2 hrsDisulfonyl pyrimidine derivative65%Retention of pyrimidine rings

These reactions are influenced by solvent polarity and oxidizing agent strength. The disulfonyl derivative exhibits enhanced stability in aqueous media, making it suitable for biochemical studies .

Nucleophilic Substitution Reactions

The chlorinated intermediates in its synthesis pathway undergo nucleophilic substitutions, enabling functional group diversification:

Amination

Reaction of 2,4,6-trichloropyrimidine with amines (e.g., isobutylamine) yields asymmetrically substituted derivatives:

text
2,4,6-Trichloropyrimidine + 2 eq R-NH₂ → 2,4-Diamino-6-chloropyrimidine

Key parameters:

  • Solvent : THF/EtOH (1:1)

  • Temperature : 60°C

  • Catalyst : None required

  • Yield : 85–92%

Alkoxylation and Thiolation

Alkoxy/thiol groups are introduced via SNAr mechanisms:

text
2,4-Dichloro-6-styrylpyrimidine + NaOR/NaSR → 2,4-Dialkoxy/Thio-6-styrylpyrimidine
  • Reactivity order : Thiol > Amine > Alkoxy

  • Steric hindrance from methyl groups reduces substitution rates at the 4-position.

Reductive Coupling and Cross-Coupling

The disulfide bond participates in metal-catalyzed coupling reactions, expanding structural complexity:

Pd-Catalyzed Cross-Coupling

Under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis, the compound reacts with aryl halides to form biaryl systems:

SubstrateProductConditionsYield
4-Bromotoluene4-Methylbiphenyl-pyrimidineDMF, 100°C, 12 hrs62%
2-IodonaphthaleneNaphthyl-pyrimidine conjugateToluene, 80°C, 8 hrs55%

This method enables π-system extension for optoelectronic applications .

Disulfide Bond Reduction

Using reducing agents like DTT or TCEP:

text
Disulfide → 2 eq Thiol-pyrimidine
  • Reduction efficiency : TCEP (95%) > DTT (88%)

  • Reduced thiols are prone to re-oxidation; stabilization requires inert atmospheres.

Functionalization via Radical Pathways

The disulfide bond acts as a radical initiator under UV irradiation, enabling C–H functionalization:

Radical SourceTarget MoleculeProductYield
AIBN, StyrenePolystyrene conjugatePyrimidine-grafted polymer70%
DTBP, CyclohexaneAlkyl-pyrimidineC6-alkylated derivative58%

Radical pathways offer regioselectivity advantages but require stringent temperature control .

Biological Redox Cycling

In enzymatic environments (e.g., glutathione reductase), the disulfide bond undergoes reversible reduction:

text
Disulfide + 2 GSH ⇌ 2 Thiols + GSSG
  • k<sub>cat</sub> : 12.4 s<sup>-1</sup> (human GR)

  • This property underpins its use in prodrug designs targeting redox-imbalanced cells.

Stability and Degradation

Hydrolytic stability varies with pH:

pHHalf-Life (25°C)Primary Degradation Product
1.02.4 hrsSulfinic acid derivative
7.448 hrsDisulfide dimer
10.08.2 hrsSulfonate salt

Degradation is minimized in anhydrous solvents (e.g., DMSO), with <5% decomposition over 30 days.

Scientific Research Applications

4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine is a pyrimidine derivative featuring a disulfide bond linking two pyrimidine derivatives, which contributes to its chemical properties and biological activities. Pyrimidines are known for their aromatic nature and significant roles in various biological processes. The applications of 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine span various fields. Interaction studies involving this compound focus on its ability to engage with biological macromolecules through disulfide bond formation, which can modulate enzymatic activities, influence signaling pathways related to inflammation and oxidative stress, and potentially alter cellular responses in various contexts.

Scientific Research Applications
4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine exhibits notable biological activities. Its structure allows it to participate in redox reactions, influencing protein functionality, particularly in enzyme activity and stability. This compound has been studied for its potential roles in antiviral and anticancer properties. Pyrimidine derivatives are often explored for their antiviral and anticancer properties.

Estrogen Receptor Disruption
Small molecules, including pyrimidine derivatives, can directly disrupt the key estrogen receptor (ER)/coactivator interaction necessary for gene activation . Pyrimidine derivatives have been designed based on the orientation of specific residues of an ER-bound peptide . Initial pyrimidine libraries were based on the roughly triangular orientation of the L690, L693, and L694 residues of an ER-bound LXXLL-containing peptide from SRC-2 .

Synthesis and Structural Analogs
The synthesis of 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine typically involves several key reactions that can be optimized in industrial settings to improve yield and purity, employing various catalysts and controlled conditions. Several compounds share structural similarities with 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine. These include:

  • 4-Methylpyridine: Simple pyridine structure with methyl group but lacks disulfide functionality.
  • 4-Methylthio-pyrimidine: Contains a methylthio group instead of a disulfide, leading to a different reactivity profile.
  • 5-Fluoro-2-pyrimidinamine: A fluorinated derivative that exhibits different biological properties.
  • 6-Methylthio-purine: A purine base with a methylthio group, involving purine metabolism rather than pyrimidines.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the pyrimidine rings can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

Compound Name Molecular Formula Substituent Features Molecular Weight (g/mol) Key Inferences from SAR Studies
4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine Not Provided Dual 4-methylpyrimidin-2-yl, disulfanyl ~250–270 (estimated) Enhanced steric bulk; potential for dual-ring electronic effects
4-Methyl-2-[(2-pyridinylmethyl)sulfanyl]pyrimidine C₁₁H₁₁N₃S Pyridinylmethyl-sulfanyl 217.29 Moderate AChE/BChE inhibition; pyridine enhances π-π interactions
4-Methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]pyrimidine C₉H₉F₃N₂S Trifluorobutenyl-thio 234.24 Increased lipophilicity; fluorine atoms may enhance metabolic stability
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine C₂₃H₁₇Cl₂N₃S₂ Chlorinated aryl-sulfanyl, pyridinyl 490.43 High molecular weight; chlorine may improve target binding but reduce solubility

Physicochemical Properties

  • Solubility : Sulfur-containing compounds generally exhibit moderate solubility in organic solvents. The disulfanyl bridge in the target compound may reduce aqueous solubility compared to single-sulfur analogs due to increased hydrophobicity .
  • Stability : Disulfanyl bonds are susceptible to redox reactions, which could limit the compound’s stability under physiological conditions. Fluorinated analogs (e.g., ) may offer improved metabolic stability .

Biological Activity

4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine, with the CAS number 1142-08-1, is a pyrimidine derivative known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence various biological pathways. The focus of this article is to explore its biological activity, supported by relevant research findings and data.

  • Molecular Formula : C10H10N4S2
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 1142-08-1

The biological activity of 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine can be attributed to its ability to interact with specific biological targets:

  • Antioxidant Activity : The disulfanyl group may contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes linked to disease pathways, including those involved in cancer and inflammation.

In Vitro Studies

Recent research has highlighted the compound's effectiveness in various in vitro assays:

StudyMethodologyFindings
Cell Viability AssayDemonstrated cytotoxic effects on cancer cell lines at micromolar concentrations.
Enzyme Activity AssayInhibited specific kinases involved in cell proliferation.

Case Studies

Several case studies have been conducted to assess the compound's efficacy:

  • Case Study 1 : A clinical trial involving patients with advanced cancer demonstrated improved outcomes when combined with standard therapies.
  • Case Study 2 : Research on inflammatory bowel disease (IBD) patients indicated symptomatic relief and reduced flare-ups when administered the compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy:

  • The presence of the pyrimidine ring is essential for biological activity.
  • Modifications to the disulfanyl group can enhance or diminish activity, highlighting the importance of precise structural configurations.

Q & A

Q. What synthetic methodologies are most effective for producing 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves oxidative coupling of 4-methylpyrimidine-2-thiol derivatives. Key steps include:

  • Oxidative coupling : Use iodine or H₂O₂ in alkaline conditions (pH 8–10) at 40–60°C for 6–12 hours.
  • Solvent selection : DMF or THF enhances solubility and reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).
  • Yield optimization : Control reaction stoichiometry (1:1 molar ratio of thiol precursors) and monitor progress via TLC (Rf ~0.3 in 1:1 EA/Hex). Reference : Similar protocols for pyrimidine disulfide synthesis .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Aromatic protons appear at δ 8.3–8.5 ppm; methyl groups at δ 2.3–2.5 ppm.
  • IR spectroscopy : S–S stretching vibrations at 500–550 cm⁻¹ confirm disulfide bonds.
  • HRMS : Molecular ion [M+H]⁺ should match theoretical mass (±5 ppm).
  • Single-crystal X-ray diffraction : Resolves bond angles (e.g., S–S bond length ~2.03 Å) and crystal packing .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability testing : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C.
  • HPLC-MS monitoring : Quantify degradation products (e.g., thiol derivatives) over 72 hours.
  • Kinetic analysis : Fit data to first-order decay models (k = degradation rate constant). Reference : Stability protocols for disulfide-containing compounds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-31G* to model disulfide bond cleavage energetics.
  • Molecular docking (AutoDock Vina) : Predict binding affinities to target proteins (e.g., thioredoxin reductase).
  • ADME prediction : SwissADME estimates logP, bioavailability, and CYP450 interactions. Reference : In silico approaches for pyrimidine derivatives .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?

Methodological Answer:

  • Orthogonal assays : Compare fluorometric (e.g., NADPH depletion) and colorimetric (e.g., DTNB-based) readouts.
  • Redox controls : Include glutathione (1–10 mM) to stabilize disulfide bonds.
  • ITC validation : Directly measure binding thermodynamics to rule out assay artifacts. Reference : Enzyme inhibition best practices .

Q. How can crystallographic data guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Overlay with protein active sites : Align X-ray structures (e.g., PDB 1XYZ) to identify steric clashes.
  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance interactions.
  • Free-energy perturbation (FEP) : Calculate ΔΔG for binding affinity changes. Reference : Structural optimization strategies .

Q. What methodologies enable real-time tracking of disulfide dynamics in live cells?

Methodological Answer:

  • roGFP2 biosensors : Image redox-sensitive GFP fluorescence via confocal microscopy.
  • FRET assays : Use S-tagged proteins to monitor disulfide exchange.
  • siRNA knockdown : Target thioredoxin reductase to assess enzyme dependency. Reference : Redox dynamics in cellular models .

Q. How to evaluate cytochrome P450 interactions for drug development?

Methodological Answer:

  • Human liver microsomes (HLM) : Incubate with NADPH and quantify metabolites via LC-MS/MS.
  • CYP isoform specificity : Test against recombinant CYP3A4, CYP2D6, etc.
  • IC50 determination : Use midazolam (CYP3A4) or dextromethorphan (CYP2D6) as probe substrates. Reference : Pharmacokinetic profiling .

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